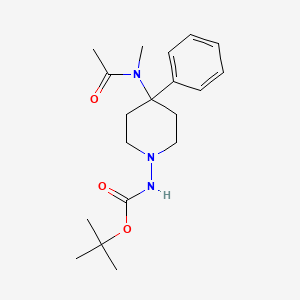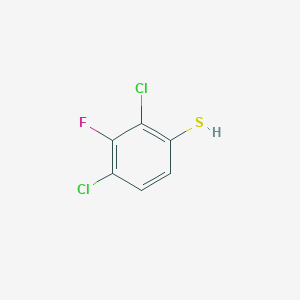
2,4-Dichloro-3-fluorobenzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-3-fluorobenzenethiol is a halogenated aromatic thiol with the molecular formula C6H3Cl2FSH This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a thiol group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-fluorobenzenethiol typically involves the halogenation of a benzene derivative followed by the introduction of a thiol group. One common method involves starting with 2,4-dichlorofluorobenzene and introducing the thiol group through a nucleophilic substitution reaction. The reaction conditions often include the use of a strong base such as sodium hydrosulfide (NaSH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-3-fluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove halogen atoms or to modify the thiol group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar solvents are employed.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dehalogenated products or modified thiol derivatives.
Substitution: Compounds with new functional groups replacing the halogens.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-3-fluorobenzenethiol has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development and as a probe for studying biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-3-fluorobenzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their function. The halogen atoms may enhance the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorobenzenethiol: Lacks the fluorine atom, which may affect its reactivity and applications.
3-Fluorobenzenethiol: Lacks the chlorine atoms, resulting in different chemical properties and uses.
2,4-Difluorobenzenethiol:
Uniqueness
2,4-Dichloro-3-fluorobenzenethiol is unique due to the combination of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. This combination allows for specific interactions and reactivity patterns that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C6H3Cl2FS |
|---|---|
Molekulargewicht |
197.06 g/mol |
IUPAC-Name |
2,4-dichloro-3-fluorobenzenethiol |
InChI |
InChI=1S/C6H3Cl2FS/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H |
InChI-Schlüssel |
VDMOAFIPNYGWHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1S)Cl)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


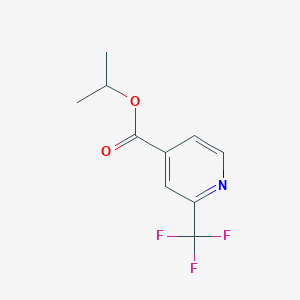
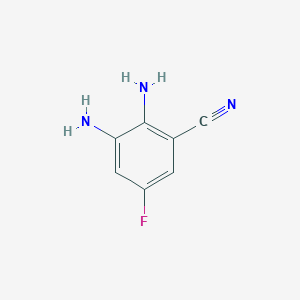

![Ethyl 4-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13090517.png)
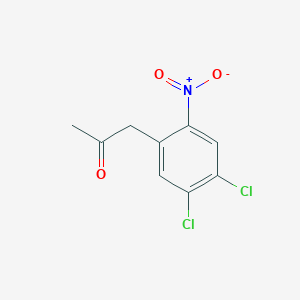
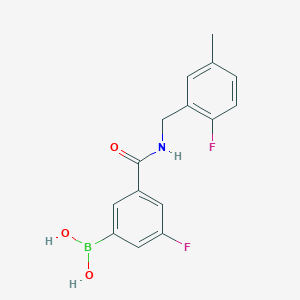
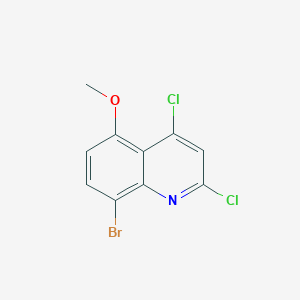

amine](/img/structure/B13090541.png)
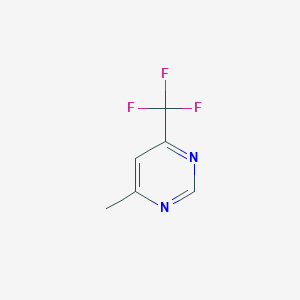

![tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13090560.png)
